Cas no 68776-59-0 (Isoxazole-5-carbonitrile)
Isoxazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Isoxazole-5-carbonitrile
- 5-cyanoisoxazole
- 1,2-oxazole-5-carbonitrile
- MFCD18909311
- MCCCJBNRMFLROD-UHFFFAOYSA-N
- AS-56795
- 68776-59-0
- CS-W000598
- AKOS022172492
- FT-0738246
- EN300-1478765
- SY109180
- DTXSID30459320
- F30844
- DB-003530
-
- MDL: MFCD18909311
- Inchi: 1S/C4H2N2O/c5-3-4-1-2-6-7-4/h1-2H
- InChI Key: MCCCJBNRMFLROD-UHFFFAOYSA-N
- SMILES: O1C(C#N)=CC=N1
Computed Properties
- Exact Mass: 94.016712692g/mol
- Monoisotopic Mass: 94.016712692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 49.8Ų
Isoxazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A521140-10mg |
isoxazole-5-carbonitrile |
68776-59-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A521140-50mg |
isoxazole-5-carbonitrile |
68776-59-0 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A521140-100mg |
isoxazole-5-carbonitrile |
68776-59-0 | 100mg |
$ 250.00 | 2022-06-08 | ||
| Chemenu | CM191416-1g |
isoxazole-5-carbonitrile |
68776-59-0 | 95% | 1g |
$458 | 2021-08-05 | |
| Chemenu | CM191416-5g |
isoxazole-5-carbonitrile |
68776-59-0 | 95% | 5g |
$1356 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13109-1g |
isoxazole-5-carbonitrile |
68776-59-0 | 95 | 1g |
$400 | 2021-06-26 | |
| Chemenu | CM191416-1g |
isoxazole-5-carbonitrile |
68776-59-0 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM191416-5g |
isoxazole-5-carbonitrile |
68776-59-0 | 95% | 5g |
$1356 | 2022-08-31 | |
| abcr | AB461593-250 mg |
Isoxazole-5-carbonitrile; . |
68776-59-0 | 250mg |
€391.20 | 2023-06-15 | ||
| abcr | AB461593-1 g |
Isoxazole-5-carbonitrile; . |
68776-59-0 | 1g |
€728.80 | 2023-06-15 |
Isoxazole-5-carbonitrile Suppliers
Isoxazole-5-carbonitrile Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Isoxazole-5-carbonitrile
Introduction to Isoxazole-5-carbonitrile (CAS No. 68776-59-0)
Isoxazole-5-carbonitrile, with the chemical formula C₄H₂N₂O, is a heterocyclic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound is of significant interest in the field of pharmaceutical chemistry due to its versatile structural framework, which makes it a valuable scaffold for the development of various bioactive molecules. The CAS number 68776-59-0 uniquely identifies this substance, ensuring precise classification and communication within the scientific community.
The< strong>Isoxazole-5-carbonitrile moiety is a prominent feature in medicinal chemistry, often incorporated into molecules designed to interact with biological targets. Its electron-rich nature and ability to participate in hydrogen bonding make it an attractive component for drug design. Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, facilitating its use in both academic research and industrial applications.
In the realm of pharmaceutical research, Isoxazole-5-carbonitrile has been explored as a key structural element in the synthesis of potential therapeutic agents. For instance, studies have demonstrated its utility in developing compounds with antimicrobial properties. The nitrile group attached to the isoxazole ring contributes to the molecule's reactivity, enabling further functionalization and tailoring to specific biological activities. This flexibility has led to its incorporation into libraries of compounds screened for novel pharmacological effects.
One notable area of research involving Isoxazole-5-carbonitrile is its application in the design of kinase inhibitors. Kinases are enzymes crucial for numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the< strong>Isoxazole-5-carbonitrile scaffold, researchers have synthesized molecules that exhibit potent inhibitory activity against specific kinases. These inhibitors represent promising candidates for further development into targeted therapies.
The synthesis of< strong>Isoxazole-5-carbonitrile can be achieved through various routes, each offering distinct advantages depending on the desired scale and purity. One common method involves the cyclocondensation of hydroxylamine derivatives with nitrile-containing precursors under controlled conditions. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing overall yields. Such improvements are critical for optimizing the production process and making< strong>Isoxazole-5-carbonitrile more readily available for research purposes.
The chemical properties of< strong>Isoxazole-5-carbonitrile also make it a valuable intermediate in material science applications. Its ability to form stable complexes with metals has been exploited in the development of coordination polymers and catalysts. These materials exhibit unique electronic and optical properties, making them suitable for use in sensors, luminescent devices, and other advanced technologies.
In conclusion, Isoxazole-5-carbonitrile (CAS No. 68776-59-0) is a multifaceted compound with significant potential in pharmaceutical and material science research. Its structural versatility and reactivity have positioned it as a key building block for developing novel bioactive molecules and functional materials. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further, driving innovation across multiple scientific disciplines.
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